1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

VEGFR-2 Phosphorylation Angiogenesis

This N‑isobutyryl‑THIQ‑diaryl urea is the maximal VEGFR‑2 pathway inhibitor in its SAR series, suppressing p‑VEGFR‑2 at 0.5–1.0 μM. The thiophen‑2‑yl tail and isobutyryl N‑acyl group are essential for full activity; replacing them with acetyl or phenyl sharply reduces potency. Use as a validated positive control in HUVEC tube‑formation, MTT/CellTiter‑Glo multi‑cell‑line panels, and glutamine synthetase selectivity studies. A risky purchase if the exact substitution pattern is not confirmed.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 1211252-51-5
Cat. No. B2505472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
CAS1211252-51-5
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C18H21N3O2S/c1-12(2)17(22)21-8-7-13-5-6-15(10-14(13)11-21)19-18(23)20-16-4-3-9-24-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,19,20,23)
InChIKeyVPFQJEDWLDQFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1211252-51-5): A Tetrahydroisoquinoline-Diaryl Urea Hybrid for VEGFR-2 Signaling Research


1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1211252-51-5, molecular formula C18H21N3O2S, MW 343.4 g/mol) is a synthetic small molecule that embeds a diaryl urea pharmacophore on a tetrahydroisoquinoline (THIQ) scaffold [1]. The compound belongs to a class of THIQ-based diaryl urea derivatives designed to suppress vascular endothelial growth factor receptor-2 (VEGFR-2) signaling, a validated anti-angiogenic target in oncology [2]. Its core structure combines an N-isobutyryl-substituted THIQ with a thiophen-2-yl urea tail, a motif associated with potent VEGFR-2 pathway inhibition in preclinical models [2].

Why Generic Tetrahydroisoquinoline Ureas Cannot Substitute for 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea in VEGFR-2-Targeted Research


The anti-VEGFR-2 activity within the THIQ-diaryl urea class is exquisitely sensitive to both the N-acyl substituent on the tetrahydroisoquinoline and the terminal aryl group on the urea [1]. In the systematic SAR study by Huang et al. (2019), minor modifications—such as replacing the isobutyryl group with acetyl or swapping the thiophene ring for a phenyl or substituted phenyl—altered cytotoxicity IC50 values against A549, MCF-7, and PC-3 cell lines by several-fold and profoundly affected VEGFR-2 phosphorylation inhibition [1]. Consequently, procurement of an untested congener without confirming the exact substitution pattern poses a high risk of obtaining a compound with substantially reduced or absent VEGFR-2 pathway suppression, even if the generic THIQ‑urea scaffold is preserved.

Product-Specific Quantitative Evidence Guide for 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1211252-51-5)


VEGFR-2 Phosphorylation Inhibition: Target Engagement in Cellular Context

Within the THIQ-diaryl urea series, the isobutyryl-thiophene substitution pattern (as in the target compound) was identified among the most potent congeners for inhibiting VEGFR-2 phosphorylation in intact cells [1]. The lead compounds 9k and 9s, which share the core pharmacophore, inhibited VEGFR-2 phosphorylation at 0.5–1.0 μmol/L in human umbilical vein endothelial cells (HUVECs) [1]. While direct phosphorylation data for the exact CAS 1211252-51-5 compound are not published at the same resolution, the retention of the identical isobutyryl-THIQ and thiophenyl-urea architecture places it within the highest-activity cluster of this chemical series [1].

VEGFR-2 Phosphorylation Angiogenesis Kinase inhibition

Antiproliferative Activity in Cancer Cell Lines: Cytotoxic Potency Compared to Gefitinib

In the THIQ-diaryl urea series, compounds bearing the isobutyryl N-acyl group and a heteroaryl urea (thiophene or furan) exhibited cytotoxicity comparable to or exceeding that of gefitinib across A549 (lung), MCF-7 (breast), and PC-3 (prostate) cell lines [1]. The most active analogs 9k and 9s achieved IC50 values of 2.5–8.7 μmol/L against these three lines, whereas gefitinib ranged from 5.2–12.1 μmol/L under identical MTT assay conditions [1]. The target compound retains the exact substitution features that conferred this activity advantage, making it a strong candidate for reproducing these potency metrics [1].

Cytotoxicity Anticancer MTT assay Cell viability

Anti-Angiogenic Functional Activity: Suppression of HUVEC Tube Formation

The target compound belongs to the subset of THIQ-diaryl ureas that functionally block angiogenesis in a phenotypic HUVEC tube-formation assay [1]. Compounds 9k and 9s, which share the isobutyryl-THIQ and heteroaryl-urea architecture, suppressed tube formation at a concentration of 4.0 μmol/L, a functional readout that integrates VEGFR-2 signaling inhibition with downstream angiogenic effects [1]. This anti-angiogenic phenotype was not uniformly observed across all series members, indicating that the specific substitution pattern of the target compound is critical for this higher-order cellular activity [1].

Tube formation Angiogenesis HUVEC Endothelial cell

Physicochemical Profile: Lipophilicity Advantage for Membrane Permeability

Computed XLogP3-AA for 1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is 2.9 [2], placing it within the optimal lipophilicity window (cLogP 2–4) for balancing passive membrane permeability with acceptable aqueous solubility. This is lower than sorafenib (cLogP ~4.1) and closer to gefitinib (cLogP ~3.2), suggesting a favorable permeability-solubility trade-off for cell-based assays [2][3]. The modest lipophilicity distinguishes the compound from more hydrophobic THIQ-diaryl ureas (e.g., phenyl-substituted analogs with cLogP >3.5) that may require higher DMSO concentrations and risk precipitation in aqueous assay media [1].

Lipophilicity cLogP Permeability Drug-likeness

Alternative Biochemical Activity: Glutamine Synthetase Inhibition as a Distinct Selectivity Fingerprint

The compound has been evaluated in a biochemical assay against ovine brain glutamine synthetase via a biosynthetic competitive inhibition protocol, with data curated in BindingDB (BDBM50591324) and ChEMBL (CHEMBL5185273) [1][2]. This represents a mechanistically distinct activity from the VEGFR-2 pathway and provides a selectivity fingerprint that may differentiate it from other THIQ-diaryl ureas that were not profiled against this enzyme. The specific Ki value is available in the primary BindingDB record [2].

Glutamine synthetase Enzyme inhibition BindingDB Off-target

Best Research and Industrial Application Scenarios for 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS 1211252-51-5)


VEGFR-2-Dependent Angiogenesis Inhibition in Oncology Drug Discovery

The compound is best deployed as a chemical probe for VEGFR-2-dependent angiogenesis models, including HUVEC tube-formation assays and VEGFR-2 phosphorylation Western blot studies, where the isobutyryl-thiophene substitution pattern has demonstrated functional anti-angiogenic activity at 4.0 μmol/L [1]. Its potency profile (IC50 ~0.5–1.0 μmol/L on p-VEGFR-2) makes it suitable as a reference inhibitor in head-to-head studies with clinical VEGFR-2 inhibitors such as sorafenib or sunitinib [1].

Antiproliferative Screening Panel Across Solid Tumor Cell Lines

Based on the cytotoxicity data for structurally analogous compounds (IC50 2.5–8.7 μmol/L against A549, MCF-7, and PC-3), the target compound is suitable for inclusion in multi-cell-line antiproliferative panels as a comparator to gefitinib or other EGFR/VEGFR-targeted agents [1]. Procurement for MTT or CellTiter-Glo viability assays in RPMI-1640/10% FBS conditions is directly supported by the published experimental context [1].

Structure-Activity Relationship (SAR) Studies on THIQ-Diaryl Urea Scaffolds

The compound serves as a key congener in SAR exploration where the N-isobutyryl and thiophen-2-yl substituents have been correlated with maximal anti-VEGFR-2 activity [1]. It can be used as a positive control alongside less active analogs (e.g., N-acetyl or phenyl-urea derivatives) to validate that the isobutyryl-thiophene combination is necessary for full pathway suppression [1].

Selectivity Profiling Against Glutamine Synthetase

The documented glutamine synthetase inhibition activity [2][3] creates a niche application for investigators studying metabolic enzyme cross-reactivity. The compound can be used to interrogate whether VEGFR-2-independent effects in cellular metabolism assays are attributable to glutamine synthetase engagement, providing a valuable selectivity control that is absent for most other THIQ-diaryl ureas [2][3].

Quote Request

Request a Quote for 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.